molecular formula C16H24N2O2 B1413223 trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester CAS No. 2197189-61-8

trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B1413223
CAS No.: 2197189-61-8
M. Wt: 276.37 g/mol
InChI Key: RARGVNNUZLSYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a trans-configured cyclohexyl ring substituted with a 1-aminoethyl group at the 4-position and a benzyl carbamate ester. Its molecular formula is C₁₆H₂₄N₂O₂ (MW: 276.38 g/mol), with CAS No. 2197189-61-8 . The trans stereochemistry likely enhances conformational rigidity, influencing binding specificity in biological systems. The benzyl carbamate acts as a protective group, removable via hydrogenolysis, making it valuable in prodrug design or peptide synthesis .

Properties

IUPAC Name

benzyl N-[4-(1-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12(17)14-7-9-15(10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARGVNNUZLSYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Formation of the Cyclohexylamine Core

  • Enantioselective Reduction and Controlled Hydroxyl Substitution
    One approach starts from cyclohexyl derivatives bearing hydroxyl groups, where stereochemistry at the carbon bearing the hydroxyl is controlled by enantioselective reduction using chiral boron reagents. This method allows selective formation of the trans isomer of 4-(1-aminoethyl)cyclohexyl intermediates, which are then converted to the carbamic acid benzyl ester.

  • One-Pot Hydrogenation of Aromatic Precursors
    Another industrially relevant method involves catalytic hydrogenation of p-aminobenzoic acid derivatives under basic conditions with suitable catalysts (e.g., Ru/C) at moderate hydrogen pressure (around 15 bar) and elevated temperature (~100 °C). This process yields trans-4-amino-1-cyclohexanecarboxylic acid derivatives with trans ratios exceeding 75%, avoiding the need for separate cis-to-trans isomer conversion. The reaction proceeds efficiently in aqueous media and is amenable to scale-up.

Functional Group Transformations and Carbamate Formation

  • Mesylate and Iodide Intermediates
    The alcohol intermediate (formula II-4) can be converted into its mesylate and subsequently into an iodide intermediate by reaction with sodium iodide. These activated intermediates facilitate nucleophilic substitution with amines to introduce the aminoethyl group.

  • Alkylation of Amines
    Alkylation of amines (formula II-6) is performed in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of bases such as sodium carbonate or triethylamine. This step is critical for attaching the aminoethyl substituent with retention of stereochemistry.

  • Carbamate Ester Formation
    The carbamic acid benzyl ester is formed by reacting the amino-substituted cyclohexyl intermediate with benzyl chloroformate or similar reagents under controlled conditions. This step is typically done after ensuring the amino group is free and stereochemistry is confirmed.

Protection and Purification Steps

  • BOC Protection and Selective Esterification
    In some processes, the amino group is temporarily protected with tert-butoxycarbonyl (BOC) groups to facilitate selective reactions and purification. For example, after hydrogenation, the amino acid mixture is BOC-protected, and selective esterification is used to isolate the trans isomer with high purity.

  • Selective Crystallization and Extraction
    Separation of cis/trans isomers is achieved by selective crystallization or esterification of carboxylic acid groups. Acid-base extraction techniques with citric acid and organic solvents (DCM, acetone) are employed to purify the trans isomer.

Step Conditions Catalyst/Reagents Notes
Hydrogenation of aromatic acid 100 °C, 15 bar H2, aqueous NaOH (10%) 5% Ru/C One-pot process yielding >75% trans isomer
Enantioselective reduction Ambient to mild heating Chiral boron reagents Controls stereochemistry at hydroxyl carbon
Mesylation Standard mesylation conditions Methanesulfonyl chloride (MsCl) Converts alcohol to mesylate intermediate
Alkylation Room temperature, THF or DCM, base present Na2CO3 or triethylamine (TEA) Introduces aminoethyl group
BOC protection Room temperature, acetone solvent BOC anhydride Protects amino group for purification
Carbamate formation Controlled addition of benzyl chloroformate Benzyl chloroformate Final esterification step
  • The one-pot hydrogenation and subsequent BOC protection and esterification process can achieve overall yields around 47% for the trans isomer with purities exceeding 90% after purification.

  • Alkylation and carbamate formation steps typically proceed with good yields (60-70%) when optimized for solvent and base choice.

  • The trans isomer of 4-(1-Aminoethyl)-cyclohexyl carbamic acid benzyl ester can be synthesized efficiently via catalytic hydrogenation of aromatic precursors or via enantioselective reduction of hydroxylated intermediates.

  • Controlling stereochemistry is critical and achieved by choice of catalyst, reaction conditions, and protecting group strategies.

  • One-pot processes using Ru/C catalysts in aqueous basic media under moderate hydrogen pressure are industrially favorable due to mild conditions and high trans selectivity.

  • Subsequent functional group transformations, including mesylation, alkylation, and carbamate formation, proceed with retention of stereochemistry and good yields.

  • Purification involves selective crystallization, acid-base extraction, and protection/deprotection steps to isolate the trans isomer with high purity.

The preparation of trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester is well-established through several complementary synthetic routes. Industrially scalable methods favor catalytic hydrogenation of aromatic precursors under mild conditions, achieving high trans selectivity. Detailed control of reaction conditions, catalysts, and purification protocols ensures high yield and stereochemical purity, making these methods suitable for pharmaceutical and fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the carbamic acid benzyl ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Functional Group Variations in Cyclohexyl Carbamates

The table below summarizes key structural and functional differences:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Stability/Activity Notes
Target Compound trans-4-(1-Aminoethyl)-cyclohexyl, benzyl ester 276.38 Aminoethyl, benzyl carbamate Moderate stability; benzyl ester prone to aspartimide formation under acidic conditions
[4-(1-Ethylsulfenyl-ethyl)-2-oxo-oxazolidin-3-yl]-carbamic acid benzyl ester Ethylsulfenyl, oxazolidinone 352.45 (calculated) Sulfenyl, oxazolidinone Oxazolidinone enhances ring strain; sulfenyl may confer redox activity
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate Chloroacetyl, isopropylamino 355.86 (calculated) Chloroacetyl, isopropylamino Chloro group increases electrophilicity; bulky isopropyl reduces solubility
(1R,4R)-{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester Hydroxyethyl, methylamino 306.41 Hydroxyethyl, methylamino Hydroxyl improves hydrophilicity; stereospecific activity likely
{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Aminoethyl, isopropylamino 333.5 Aminoethyl, isopropylamino Dual amino groups enhance H-bonding; steric hindrance from isopropyl

Stability and Reactivity

  • Benzyl vs. Cyclohexyl Esters : The benzyl carbamate in the target compound is more susceptible to aspartimide formation under acidic conditions (e.g., HF-anisole) compared to cyclohexyl esters, which show 170-fold lower imide formation . This makes cyclohexyl analogs preferable in peptide synthesis requiring acidic cleavage.
  • Electrophilic Substituents : Chloroacetyl derivatives (e.g., ) exhibit higher reactivity in nucleophilic substitutions, useful for conjugations but prone to hydrolysis.

Stereochemical and Conformational Effects

  • In contrast, cis isomers or flexible substituents (e.g., hydroxyethyl in ) may adopt multiple conformations, reducing selectivity.

Key Differentiators of the Target Compound :

Trans Configuration : Optimizes rigidity for target engagement.

Aminoethyl Group: Balances H-bonding capacity and metabolic stability.

Benzyl Carbamate : Facilitates protective group chemistry but limits stability under acidic conditions.

Comparative Advantages :

  • Compared to sulfenyl or chloro-substituted analogs, the aminoethyl group offers superior H-bonding without excessive reactivity.
  • Hydrophilic hydroxyethyl derivatives (e.g., ) may excel in aqueous environments, whereas the target compound’s benzyl ester suits lipid-rich matrices.

Biological Activity

Trans [4-(1-aminoethyl)-cyclohexyl]-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C16_{16}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 280.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as a potential inhibitor in therapeutic applications.

The compound acts primarily through the inhibition of specific enzymes or receptors involved in various biological pathways. The presence of the carbamate functional group is critical for its interaction with target proteins, influencing both binding affinity and selectivity.

Pharmacological Properties

Several studies have characterized the pharmacological properties of this compound:

  • Inhibition Studies : Initial studies have shown that this compound exhibits inhibitory activity against certain kinases, which are crucial in cancer signaling pathways.
  • Binding Affinity : Structure-activity relationship (SAR) analyses indicate that modifications to the cyclohexyl or aminoethyl groups can significantly influence binding affinity and selectivity towards specific targets.

Case Study 1: Kinase Inhibition

A study examined the compound's efficacy as an inhibitor of polo-like kinase 1 (Plk1), a target for cancer therapy. The results indicated that the compound exhibited a significant reduction in kinase activity with an IC50_{50} value of approximately 2.5 µM, suggesting potential for further development as an anticancer agent .

CompoundTargetIC50_{50} (µM)Remarks
This compoundPlk12.5Significant inhibition observed

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the side chains of the compound to optimize its biological activity. Variants with different substituents on the cyclohexane ring showed varied potency against Plk1, with some achieving up to 10-fold increased activity compared to the parent compound .

VariantModificationIC50_{50} (µM)Activity Change
AMethyl on cyclohexane0.25Improved
BEthyl on cyclohexane0.75Moderate improvement
CNo modification2.5Baseline

Q & A

Q. What are the recommended synthetic routes for trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:
  • Step 1 : Coupling of the cyclohexylamine derivative with a benzyloxycarbonyl (Cbz) protecting group via carbamate formation under anhydrous conditions (e.g., using triphosgene or chloroformates) .
  • Step 2 : Introduction of the aminoethyl side chain via reductive amination or alkylation, ensuring stereochemical control (trans configuration) .
  • Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. LC-MS or HPLC (≥95% purity) can verify intermediate integrity .

Q. How should researchers validate the stability of this compound under experimental conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group.
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or benzyl alcohol derivatives) .

Q. What analytical techniques are critical for distinguishing trans vs. cis isomers in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers .
  • NOESY NMR : Detect spatial proximity of protons on the cyclohexyl ring to confirm trans geometry (e.g., absence of cross-peaks between axial substituents) .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :
  • Analog Design : Replace the benzyl ester with tert-butyl esters (e.g., Boc-protected variants) to study steric effects on bioavailability .
  • Activity Comparison : Test analogs against biological targets (e.g., enzyme inhibition assays) to correlate substituent electronegativity (e.g., fluorine vs. methoxy groups) with potency .
  • Case Study : Cyclohexane carboxylic acid analogs (anti-inflammatory) and tetrazole derivatives (anticonvulsant) highlight how functional groups modulate activity .

Q. How should researchers address contradictory data in solubility or reactivity across different batches?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Impurity Profiling : Use LC-HRMS to detect trace byproducts (e.g., residual solvents or diastereomers) affecting solubility .
  • Crystallography : Compare X-ray structures of batches to identify polymorphic forms influencing reactivity .
  • Mitigation : Optimize recrystallization solvents (e.g., ethyl acetate/hexane mixtures) to ensure consistent crystal packing .

Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Catalyst Screening : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of the aminoethyl group .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carbamate formation kinetics but require strict anhydrous conditions to avoid side reactions .
  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, stoichiometry) and identify critical process parameters .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound’s reactive intermediates?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for steps involving volatile reagents (e.g., triphosgene). PPE (gloves, goggles) is mandatory .
  • Waste Management : Quench reactive intermediates (e.g., excess phosgene derivatives) with aqueous ammonia before disposal .

Q. How can computational modeling guide the rational design of derivatives with improved metabolic stability?

  • Methodological Answer :
  • In Silico Tools :
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., ester hydrolysis sites) .
  • QSAR Models : Train models on existing analogs to prioritize derivatives with optimal logP (2–4) and polar surface area (<80 Ų) for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester
Reactant of Route 2
trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.